(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chlorophenyl)carbonyl]carbamate
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Overview
Description
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(3-CHLOROBENZOYL)CARBAMATE is a complex organic compound that features a quinolizidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(3-CHLOROBENZOYL)CARBAMATE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the quinolizidine core through a cyclization reaction, followed by functionalization to introduce the carbamate and chlorobenzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental considerations, including waste management and solvent recovery.
Chemical Reactions Analysis
Types of Reactions
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(3-CHLOROBENZOYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.
Scientific Research Applications
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(3-CHLOROBENZOYL)CARBAMATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(3-CHLOROBENZOYL)CARBAMATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The specific molecular targets and pathways depend on the compound’s structure and functional groups, which determine its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolizidine derivatives and carbamate-containing molecules. Examples are:
- (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL (PROPIONYL)CARBAMATE
- (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL (BENZOYL)CARBAMATE
Uniqueness
What sets (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(3-CHLOROBENZOYL)CARBAMATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorobenzoyl group, for instance, may enhance its binding affinity to certain biological targets, making it a more potent candidate for drug development compared to its analogs.
Properties
Molecular Formula |
C18H23ClN2O3 |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(3-chlorobenzoyl)carbamate |
InChI |
InChI=1S/C18H23ClN2O3/c19-15-7-3-5-13(11-15)17(22)20-18(23)24-12-14-6-4-10-21-9-2-1-8-16(14)21/h3,5,7,11,14,16H,1-2,4,6,8-10,12H2,(H,20,22,23)/t14-,16?/m0/s1 |
InChI Key |
FDYRGULMKLGUON-LBAUFKAWSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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